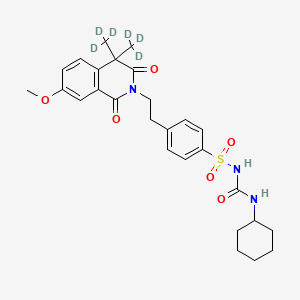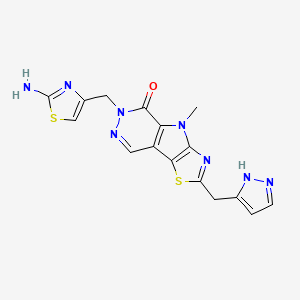
PKR activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKR activator 1 is a potent activator of pyruvate kinase-R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. PKR is involved in various cellular processes, including the regulation of protein synthesis, cell growth, and apoptosis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell anemia and cancer .
Preparation Methods
The synthesis of PKR activator 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PKR activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PKR activator 1 has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the activation and regulation of PKR. In biology, it is used to investigate the role of PKR in cellular stress response and apoptosis. In medicine, this compound has shown potential as a therapeutic agent for the treatment of diseases such as sickle cell anemia and cancer. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of PKR activator 1 involves the activation of PKR through binding to its active site. This binding induces a conformational change in the enzyme, leading to its activation. Once activated, PKR phosphorylates its downstream targets, including the eukaryotic translation initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. This compound also interacts with other molecular targets and pathways involved in cellular stress response and inflammation .
Comparison with Similar Compounds
PKR activator 1 is unique in its ability to specifically activate PKR, compared to other similar compounds that may have broader or less specific effects. Similar compounds include other PKR activators such as mitapivat and FT-4202, which also target PKR but may have different mechanisms of action and therapeutic applications. The uniqueness of this compound lies in its specific activation of PKR and its potential therapeutic benefits in the treatment of diseases such as sickle cell anemia and cancer .
Properties
Molecular Formula |
C16H14N8OS2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
10-[(2-amino-1,3-thiazol-4-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C16H14N8OS2/c1-23-12-10(5-19-24(15(12)25)6-9-7-26-16(17)20-9)13-14(23)21-11(27-13)4-8-2-3-18-22-8/h2-3,5,7H,4,6H2,1H3,(H2,17,20)(H,18,22) |
InChI Key |
JDVQSHAWGPLDML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NN(C2=O)CC3=CSC(=N3)N)C4=C1N=C(S4)CC5=CC=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


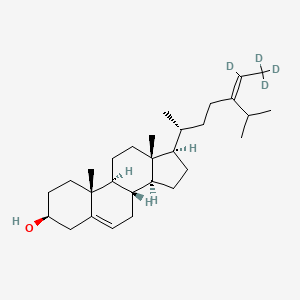

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
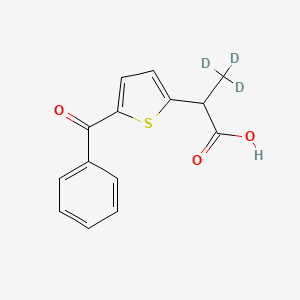
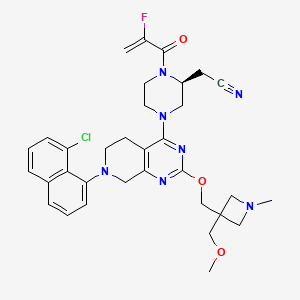
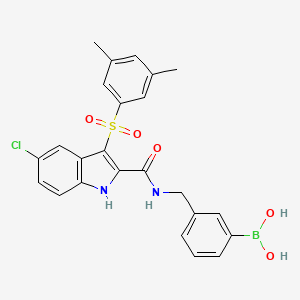
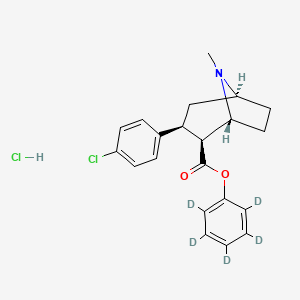
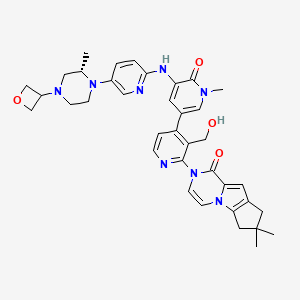
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
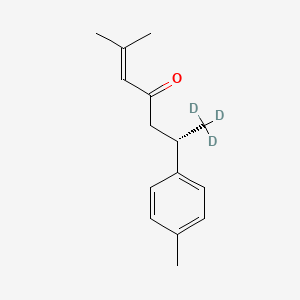
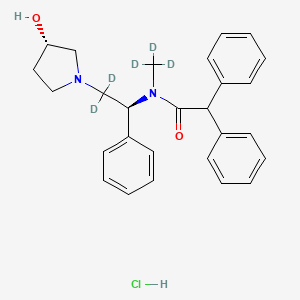

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
